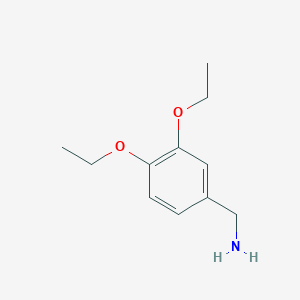![molecular formula C12H17FN2 B1307085 1-(3-Fluoro-benzyl)-[1,4]diazepane CAS No. 749830-96-4](/img/structure/B1307085.png)
1-(3-Fluoro-benzyl)-[1,4]diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Fluoro-benzyl)-[1,4]diazepane” is a biochemical used for proteomics research . It has a molecular formula of C12H17FN2 and a molecular weight of 208.28 .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-benzyl)-[1,4]diazepane” is characterized by a benzyl group attached to a diazepane ring with a fluorine atom on the benzyl group .Wissenschaftliche Forschungsanwendungen
Proteomics Research
1-(3-Fluoro-benzyl)-[1,4]diazepane: is utilized in proteomics research as a biochemical tool. It’s particularly used in the study of protein interactions and functions. The compound’s ability to interact with various proteins makes it valuable for identifying protein-protein interactions and understanding the complex biological pathways .
Synthesis of Chiral Amines
The synthesis of chiral amines is another significant application. Chiral 1,4-diazepanes, such as 1-(3-Fluoro-benzyl)-[1,4]diazepane , are important structural units in various biologically active compounds. Their synthesis through enzymatic methods offers an efficient and environmentally friendly approach to obtaining these compounds with high enantiomeric excess .
Pharmaceutical Intermediates
As a versatile chemical intermediate, 1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the synthesis of various pharmaceutical agents. Its structure is key in constructing compounds with potential therapeutic applications, including those with anti-inflammatory and analgesic properties .
Enzyme Activity Studies
The compound is used in enzyme activity studies to monitor the decrease of NADPH, which is essential for understanding enzyme kinetics and mechanisms. This application is vital for developing new drugs and optimizing biocatalytic processes .
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOCHQLYVTSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-benzyl)-[1,4]diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)












